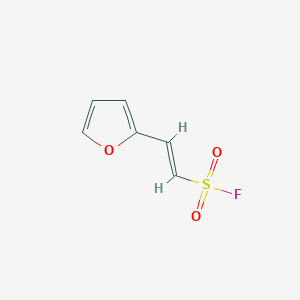

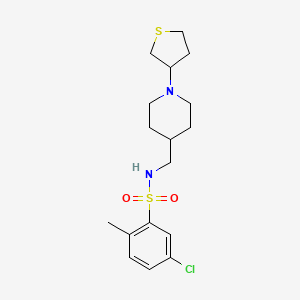

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

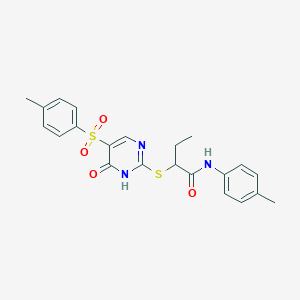

(E)-2-(Furan-2-yl)ethene-1-sulfonyl fluoride, also known as FESF, is an organofluorine compound that has been used in various scientific research applications. It is a colorless liquid and is soluble in water. FESF is a sulfonyl fluoride and is used as a reagent in organic synthesis. It can be used to prepare a variety of compounds, including sulfonamides, sulfamates, and sulfonates. FESF is also used as a fluorinating agent in the synthesis of fluorinated compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Biology Applications

Copper-Promoted Conjugate Addition : ESF's utility is highlighted in the synthesis of molecules with ester and aliphatic sulfonyl fluoride moieties, demonstrating its potential in medicinal chemistry. The work by Xu Zhang et al. showcases the modification of known drugs like Ibuprofen and Aspirin, underpinning ESF's relevance in drug discovery and chemical biology Xu Zhang et al., 2021.

DBU-Catalyzed Annulative SuFEx Click Chemistry : Another significant application of ESF is in the synthesis of δ-sultone fused heterocycles, a structurally diverse class of compounds with potential in drug discovery and material science. This process involves a catalytic reaction with enolizable pyrazolones and 1,3-dicarbonyl compounds, highlighting the chemical versatility of ESF and its derivatives Xing Chen et al., 2017.

Heck-Matsuda Process for β-Arylethenesulfonyl Fluorides Synthesis : The synthesis of β-arylethenesulfonyl fluorides via the Heck-Matsuda process underscores the importance of ESF in organic synthesis, enabling the creation of selectively addressable bis-electrophiles for sulfur(VI) fluoride exchange (SuFEx) click chemistry. This process facilitates the development of compounds for covalent drug discovery Hua-Li Qin et al., 2016.

Material Science and Advanced Synthesis

Fluorinated Polymeric Materials : The synthesis of fluorinated poly(arylene ether sulfide)s showcases ESF's application beyond small molecule chemistry. These materials, synthesized from reactions involving ESF derivatives, exhibit exceptional properties suitable for optical waveguide devices, highlighting the material science applications of ESF and its derivatives Jae-Pil Kim et al., 2001.

SuFEx Click Chemistry for Peptide Stapling : Demonstrating the breadth of ESF's utility, its involvement in SuFEx-based click chemistry for peptide stapling represents a cutting-edge application in biochemical research. This technique enhances peptide pharmacological properties by locking peptides into specific conformations, showcasing the potential of ESF in the development of novel biochemical tools and therapeutics J. Han et al., 2018.

Propiedades

IUPAC Name |

(E)-2-(furan-2-yl)ethenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEAXOABAXFFKQ-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

![5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686999.png)

![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)

![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)